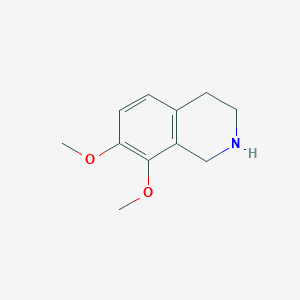

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRWFICNTMXXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCNC2)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967204 | |

| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52759-08-7 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Scaffold of Latent Potential

This guide provides a detailed exploration of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a significant heterocyclic compound. While its 6,7-dimethoxy isomer has been extensively studied, the 7,8-dimethoxy variant represents a less-explored frontier in medicinal chemistry. For researchers and drug development professionals, understanding the nuances of this specific isomer is crucial for unlocking its therapeutic potential. This document synthesizes its core properties, outlines a robust synthetic pathway, details analytical characterization, and discusses its pharmacological prospects based on established structure-activity relationships within the broader tetrahydroisoquinoline (THIQ) class.

Core Physicochemical & Structural Properties

This compound belongs to the large family of isoquinoline alkaloids.[1] The defining features of this molecule are the tetrahydroisoquinoline core, which provides a rigid, three-dimensional structure, and the specific placement of two methoxy groups at the C-7 and C-8 positions of the aromatic ring. This substitution pattern distinguishes it from its more commonly researched counterpart, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (also known as heliamine).[2] The positioning of these electron-donating methoxy groups is critical as it directly influences the molecule's electron density, lipophilicity, and potential interactions with biological targets.[1]

Quantitative data for this specific isomer are not as widely published as for its 6,7-analog. The following table summarizes its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 52759-08-7 | ChemicalBook |

| Melting Point | Data not available in cited literature | - |

| Boiling Point | Data not available in cited literature | - |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. Hydrochloride salt form would exhibit higher aqueous solubility. | Inferred from related compounds[2] |

| XlogP (Predicted) | 1.3 | PubChem |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most effectively achieved via a two-step process involving the Bischler-Napieralski reaction followed by reduction. This classic route is well-established for creating the tetrahydroisoquinoline core from phenethylamine precursors.[3] The causality behind this choice is its reliability and high yield for this class of compounds.

The logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

This protocol is a self-validating system, where successful formation of the intermediate in Step 1 is a prerequisite for the final reduction.

Step 1: Synthesis of 7,8-Dimethoxy-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)

-

Formylation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2,3-Dimethoxyphenyl)ethanamine (1.0 eq) in an excess of ethyl formate (serving as both reagent and solvent).

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

After completion, remove the excess ethyl formate under reduced pressure to yield the crude N-[2-(2,3-Dimethoxyphenyl)ethyl]formamide intermediate. This intermediate can be used in the next step without further purification.

-

Expert Insight: The formylation step is critical to prepare the molecule for intramolecular cyclization. Using ethyl formate is an efficient and clean method.

-

-

Cyclization: Dissolve the crude amide intermediate in a dry, aprotic solvent such as acetonitrile or toluene.

-

Cool the solution in an ice bath to 0°C. Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.2 eq), dropwise while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C for 2-3 hours.

-

Cool the mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., 20% NaOH) to a pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7,8-Dimethoxy-3,4-dihydroisoquinoline.

Step 2: Reduction to this compound

-

Reduction: Dissolve the crude 7,8-Dimethoxy-3,4-dihydroisoquinoline from the previous step in methanol.

-

Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise. The imine functionality is selectively reduced.

-

Expert Insight: NaBH₄ is a mild and selective reducing agent, ideal for reducing the C=N double bond of the dihydroisoquinoline without affecting the aromatic ring or methoxy groups. Its use ensures a clean conversion.

-

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by adding water. Remove the methanol under reduced pressure.

-

Extract the product into an organic solvent, dry the combined organic layers, and concentrate to yield the crude final product.

The crude this compound can be purified using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with 1-5% triethylamine to prevent streaking of the amine product), is effective.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum provides a definitive fingerprint of the carbon skeleton. The spectrum for this compound has been reported and shows characteristic shifts for the methoxy groups and the aliphatic and aromatic carbons.[4]

-

-

Two singlets for the aromatic protons (H-5 and H-6).

-

A singlet for the benzylic protons at C-1.

-

Two triplets for the methylene protons at C-3 and C-4.

-

Two distinct singlets for the two methoxy group protons.

-

A broad singlet for the amine proton (N-H), which is exchangeable with D₂O.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under Electron Ionization (EI), the molecule is expected to show a strong molecular ion peak (M⁺) at m/z = 193. The primary fragmentation pattern would involve the loss of a hydrogen atom to form a stable dihydroisoquinolinium ion at m/z = 192, which is often the base peak for this class of compounds.[6]

High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC.[7]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (for MS compatibility or improved peak shape).[6]

-

Detection: UV detection, typically around 280 nm, where the benzene ring absorbs.

Pharmacological Profile and Future Directions

While direct pharmacological data for this compound is limited, its structural similarity to other biologically active THIQs allows for informed hypotheses about its potential activities. The THIQ scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]

Derivatives of the related 6,7-dimethoxy isomer have shown a vast array of activities, including:

-

Anticancer Activity: As precursors to sigma-2 receptor ligands and inhibitors of tubulin polymerization.[8][9]

-

Antiviral Activity: As inhibitors of HIV-1 reverse transcriptase.[10]

-

Cardiovascular Activity: As components of antihypertensive agents.[11]

The specific 7,8-dimethoxy substitution pattern may alter receptor affinity and selectivity compared to the 6,7-isomer. This could lead to novel pharmacological profiles. For example, the change in the electronic and steric environment could influence binding to targets like adrenergic receptors or various enzymes. Future research should focus on screening this compound against a panel of common drug targets to uncover its unique biological functions.

A potential mechanism of action, common to many bioactive THIQs, involves interaction with G-protein coupled receptors (GPCRs) or enzyme active sites.

Caption: Hypothetical mechanism of action for a bioactive THIQ derivative.

Conclusion

This compound is a structurally intriguing molecule with significant untapped potential. While it has been overshadowed by its 6,7-dimethoxy isomer, the principles of medicinal chemistry suggest that its unique substitution pattern could confer novel biological activities. This guide provides the foundational knowledge—from a robust synthesis plan to a detailed analytical strategy—required for researchers to confidently produce, characterize, and investigate this compound. Further screening and structure-activity relationship studies are warranted to fully elucidate its role as a potential therapeutic agent or a valuable tool in drug discovery.

References

- Szabo, Z., & Fodor, L. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25–29.

- Faheem, et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13975-14004. Available at: [Link]

- Koval, O. O., et al. (n.d.). Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Vinnytsia National Pirogov Memorial Medical University.

- SpectraBase. (n.d.). 4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy-3,3-dimethyl-. Wiley-VCH GmbH.

-

Chander, S., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9(1), 33. Available at: [Link]

-

Sayed, E. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8449–8460. Available at: [Link]

- Singh, R., et al. (2014). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 3(11).

- Rani, P., et al. (2014). Biologically Active Isoquinoline Alkaloids covering 2014-2018.

-

Inoue, H., et al. (2008). Simultaneous Analysis of 1,2,3,4-tetrahydroisoquinolines by High-Performance Liquid Chromatography Using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl Chloride as a Fluorescent Labeling Reagent. Journal of Chromatography B, 867(1), 32-36. Available at: [Link]

-

Fitsev, I. M., et al. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Butlerov Communications, 44(12), 83-87. Available at: [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available at: [Link]

-

Gizińska, M., & Staliński, K. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available at: [Link]

-

Gizińska, M., & Staliński, K. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available at: [Link]

-

Huang, Y., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 148, 135-147. Available at: [Link]

- Govindarajan, R., & Rajagopalan, K. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

SpectraBase. (n.d.). 7,8-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline. Wiley-VCH GmbH. Available at: [Link]

-

PubChem. (n.d.). (+-)-Tetrahydropapaverine. National Center for Biotechnology Information. Available at: [Link]

- Kumar, A., et al. (2021).

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. sdiarticle4.com [sdiarticle4.com]

- 6. researchgate.net [researchgate.net]

- 7. flore.unifi.it [flore.unifi.it]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. ijstr.org [ijstr.org]

- 11. spectrabase.com [spectrabase.com]

"7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" chemical structure and conformation

An In-Depth Technical Guide to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Structure, Synthesis, and Conformation

Introduction

This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a core scaffold found in a vast array of natural alkaloids and pharmacologically active molecules.[1][2][3] The THIQ framework is essentially a conformationally restrained analogue of phenethylamine, a common motif in many neurotransmitters and psychoactive substances.[2] This structural constraint imparts a defined three-dimensional geometry, making THIQ derivatives valuable probes for interacting with biological targets. The addition of methoxy groups at the 7- and 8-positions significantly influences the electronic properties and metabolic stability of the molecule, leading to a wide spectrum of biological activities, including anti-cancer and anti-neuroinflammatory properties.[3][4][5] This guide provides a detailed examination of the chemical structure, primary synthesis methodologies, and conformational dynamics of this compound for researchers in medicinal chemistry and drug development.

Section 1: Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a benzene ring fused to a saturated heterocyclic piperidine ring, with methoxy substituents at positions C7 and C8.

Molecular Structure

Below is a 2D representation of the this compound structure.

Physicochemical Data

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |

| Molar Mass | 193.24 g/mol | PubChem |

| IUPAC Name | This compound | IUPAC |

| Appearance | Solid | --- |

| Melting Point | 260-265 °C (hydrochloride salt) | Sigma-Aldrich[6] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C1 | ~45-50 |

| C3 | ~40-45 |

| C4 | ~28-32 |

| C4a | ~125-130 |

| C5 | ~110-115 |

| C6 | ~110-115 |

| C7 | ~147-150 |

| C8 | ~147-150 |

| C8a | ~125-130 |

| -OCH₃ | ~55-56 |

| -OCH₃ | ~55-56 |

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals information about the electronic environment of the hydrogen atoms. In certain solvents, signals for protons near the nitrogen atom (especially at C1 and C3) can exhibit significant line broadening.[9]

-

Mass Spectrometry: Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound.

Section 2: Synthesis Methodologies

The construction of the tetrahydroisoquinoline core is a well-established field in organic synthesis. The two most prominent and historically significant methods are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler Reaction

This is arguably the most common and direct method for synthesizing THIQs.[10][11][12] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).

Causality and Rationale: The choice of the Pictet-Spengler reaction is dictated by the electronic nature of the starting material. The presence of two electron-donating methoxy groups on the phenethylamine precursor strongly activates the aromatic ring, facilitating the key ring-closing electrophilic substitution step under relatively mild acidic conditions.[13][14] This makes it a highly efficient route for producing 7,8-dimethoxy substituted THIQs.

Experimental Protocol (General):

-

Reactant Dissolution: Dissolve the starting material, 2-(2,3-dimethoxyphenyl)ethanamine, in a suitable solvent.

-

Aldehyde Addition: Add an aqueous solution of formaldehyde (typically 37% wt.) to the reaction mixture.

-

Acid Catalysis: Acidify the mixture, commonly with hydrochloric acid (HCl) or trifluoroacetic acid (TFA), and heat to reflux (typically 80-100 °C).[10] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to a pH > 10.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

The Bischler-Napieralski Reaction

This method provides an alternative route, proceeding through a 3,4-dihydroisoquinoline intermediate which is subsequently reduced.[15][16][17] The reaction involves the intramolecular cyclodehydration of a β-phenethylamide.

Causality and Rationale: This two-step approach is advantageous when the desired substitution pattern is more readily introduced via an N-acyl derivative. The reaction requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to drive the cyclization.[17] The resulting dihydroisoquinoline is an imine, which is then readily reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄).

Section 3: Conformational Analysis

The pharmacological activity of THIQ derivatives is intrinsically linked to their three-dimensional shape. The non-aromatic, saturated portion of the molecule is not planar and exists in dynamic equilibrium between different spatial arrangements, or conformations.

Ring Conformation

Computational and spectroscopic studies on the parent THIQ molecule indicate that the saturated ring predominantly adopts a half-chair or a closely related twisted conformation.[18] It avoids a planar state to minimize steric and torsional strain. This results in an equilibrium between two primary conformers.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijstr.org [ijstr.org]

- 8. spectrabase.com [spectrabase.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. organicreactions.org [organicreactions.org]

- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 17. Bischler-Napieralski Reaction [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

The Enigmatic Alkaloid: A Technical Guide to the Natural Occurrence and Isolation of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Abstract

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a fascinating simple tetrahydroisoquinoline alkaloid, has garnered interest within the scientific community for its unique structural features and potential pharmacological activities. This in-depth technical guide provides a comprehensive overview of its natural occurrence, with a particular focus on its botanical sources. Furthermore, this document outlines detailed, field-proven methodologies for the isolation and purification of this compound, rooted in established principles of natural product chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate further investigation into this compelling molecule.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include potential antitumor, antimicrobial, and neuropharmacological effects. This compound, also known by its trivial name lemaireocereine, is a specific member of this family characterized by a distinct methoxylation pattern on its aromatic ring.[3] Understanding the natural distribution and developing robust isolation protocols for this compound are critical first steps in unlocking its full therapeutic potential.

This guide will delve into the known botanical sources of lemaireocereine and present a detailed, logical workflow for its extraction and purification from plant material. The methodologies described are designed to be self-validating, with explanations for the causality behind each experimental choice, ensuring scientific integrity and reproducibility.

Natural Occurrence: A Cactus-Derived Alkaloid

This compound is a naturally occurring alkaloid found predominantly within the Cactaceae family.[4] Its presence has been confirmed in several species of columnar cacti, highlighting a specific chemotaxonomic significance.

Primary Botanical Sources

The principal natural sources of lemaireocereine identified to date are cacti belonging to the Pachycereus genus. Specifically, it has been isolated from:

-

Pachycereus weberi : This Mexican columnar cactus is a well-documented source of lemaireocereine.[3]

-

Backebergia militaris : This species has also been shown to contain this compound.

The occurrence of this and other simple THIQ alkaloids in cacti is part of the plant's chemical defense mechanism against herbivores and pathogens.[3]

Table 1: Documented Natural Sources of this compound

| Botanical Name | Family | Common Name | Reference(s) |

| Pachycereus weberi | Cactaceae | Candelabro | [3] |

| Backebergia militaris | Cactaceae |

Biosynthesis: A Plausible Pathway

The biosynthesis of simple tetrahydroisoquinoline alkaloids in cacti generally originates from the amino acid tyrosine.[4] While the specific enzymatic pathway for lemaireocereine has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of related alkaloids, such as mescaline in Lophophora williamsii.[5][6]

The pathway likely commences with the formation of a β-phenylethylamine precursor, which then undergoes a Pictet-Spengler-type condensation with a formaldehyde or acetaldehyde equivalent to form the tetrahydroisoquinoline core.[1][5] The characteristic 7,8-dimethoxylation pattern is likely achieved through a series of hydroxylation and subsequent O-methylation steps catalyzed by specific hydroxylase and O-methyltransferase (OMT) enzymes.[7]

Caption: Proposed biosynthetic pathway of lemaireocereine.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of this compound from its natural sources relies on the fundamental principles of alkaloid chemistry. The following protocol is a comprehensive, field-proven workflow designed for optimal yield and purity.

Preliminary Sample Preparation

-

Collection and Drying: Fresh plant material (Pachycereus weberi) should be collected and washed to remove any surface contaminants. The material is then sliced and dried in a well-ventilated oven at 40-50°C to a constant weight.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Total Alkaloids

The basic nature of alkaloids allows for their separation from neutral and acidic plant components through acid-base extraction.

Step-by-Step Protocol:

-

Maceration: The powdered plant material is macerated in methanol for 24-48 hours at room temperature with occasional agitation. This process is repeated three times to ensure exhaustive extraction.

-

Solvent Evaporation: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acidification: The crude extract is dissolved in a 5% hydrochloric acid solution. This converts the alkaloids into their water-soluble hydrochloride salts.

-

Defatting: The acidic aqueous solution is then partitioned with a non-polar organic solvent, such as hexane or dichloromethane, to remove lipids and other non-polar compounds. The organic layer is discarded.

-

Basification: The acidic aqueous layer is made alkaline (pH 9-10) by the slow addition of a base, such as ammonium hydroxide or sodium carbonate. This liberates the free alkaloid bases.

-

Extraction of Free Bases: The basified aqueous solution is repeatedly extracted with an organic solvent like dichloromethane or chloroform. The organic layers containing the free alkaloids are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total alkaloidal fraction.

Caption: General workflow for the extraction of total alkaloids.

Chromatographic Purification

The total alkaloidal fraction is a complex mixture of different alkaloids. Chromatographic techniques are essential for the isolation of this compound in high purity.

4.3.1. Column Chromatography

Protocol:

-

Stationary Phase: A silica gel (60-120 mesh) column is prepared using a slurry packing method.

-

Sample Loading: The total alkaloidal fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Mobile Phase: The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A typical solvent system would be a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 10%).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4.3.2. Thin Layer Chromatography (TLC) Monitoring

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) with a few drops of ammonia to reduce tailing of the basic alkaloids.

-

Visualization: The spots can be visualized under UV light (254 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

Fractions containing the compound with the same Rf value as a reference standard of this compound are combined.

Final Purification and Characterization

The combined fractions from column chromatography may require further purification.

-

Preparative TLC or HPLC: For obtaining a highly pure compound, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.

-

Recrystallization: If the isolated compound is a solid, recrystallization from a suitable solvent system (e.g., methanol/ether) can be used for final purification.

The structure of the purified compound should be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Conclusion

This technical guide provides a comprehensive framework for understanding the natural occurrence and executing the isolation of this compound. The methodologies presented are based on established chemical principles and are designed to be adaptable to various laboratory settings. By providing a detailed and scientifically-grounded protocol, this guide aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this intriguing cactus-derived alkaloid.

References

-

Lemaireocereine - Grokipedia. (2026, January 7). Retrieved from [Link]

-

Biosynthetic pathway of mescaline in Lophophora williamsii. ResearchGate. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Advances. Retrieved from [Link]

-

Elucidation of mescaline and related alkaloid biosynthetic pathways in peyote (Lophophora williamsii). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023, July 10). Chemical Reviews. Retrieved from [Link]

-

Metabolic engineering of plant alkaloid biosynthesis. (2001). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Cactus alkaloids. Wikipedia. Retrieved from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023, February 26). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

- 1. "ISOLATION AND IDENTIFICATION OF TRACE CACTUS ALKALOIDS" by SUNIBHOND PUMMANGURA [docs.lib.purdue.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cactus alkaloids - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.uwec.edu [chem.uwec.edu]

A Deep Dive into the Spectroscopic Signature of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic scaffold found in a wide array of pharmacologically active compounds and natural products. Its structural elucidation is fundamental to understanding its chemical behavior and to the development of novel therapeutics. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. As a Senior Application Scientist, the aim is to not only present the data but to also provide the underlying rationale for the observed spectral features, thereby empowering researchers in their analytical endeavors.

The structural identity and purity of synthetic compounds are paramount in the fields of medicinal chemistry and drug development. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk through the expected spectral data for this compound, offering a detailed interpretation that connects spectral features to the molecular structure.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the chemical structure and the standard numbering of the atoms in this compound are presented below.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the tetrahydroisoquinoline core, and the methoxy groups. While a complete, publicly available spectrum for the 7,8-dimethoxy isomer is elusive, the spectrum of the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline provides an excellent reference for interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound (based on the 6,7-dimethoxy isomer)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.6-6.8 | d | 1H | H-5 |

| ~6.6-6.8 | d | 1H | H-6 |

| ~3.9-4.1 | s | 2H | H-1 |

| ~3.85 | s | 3H | 7-OCH₃ |

| ~3.84 | s | 3H | 8-OCH₃ |

| ~3.1-3.3 | t | 2H | H-3 |

| ~2.7-2.9 | t | 2H | H-4 |

| ~2.0-2.5 | br s | 1H | N-H |

-

Aromatic Protons (H-5 and H-6): The two aromatic protons are expected to appear as doublets in the region of δ 6.6-6.8 ppm due to coupling with each other. Their specific chemical shifts will be influenced by the electron-donating methoxy groups.

-

Methylene Protons at C-1: The two protons at the C-1 position are adjacent to the nitrogen atom and the aromatic ring. They are expected to appear as a singlet around δ 3.9-4.1 ppm.

-

Methoxy Protons: The two methoxy groups at C-7 and C-8 will each give rise to a sharp singlet, integrating to three protons each, at approximately δ 3.84 and 3.85 ppm.

-

Methylene Protons at C-3 and C-4: The protons on the C-3 and C-4 carbons of the tetrahydroisoquinoline ring form an ethylamine-like fragment. The C-3 protons, being adjacent to the nitrogen, are expected to be deshielded and appear as a triplet around δ 3.1-3.3 ppm. The C-4 protons will also appear as a triplet, slightly upfield, around δ 2.7-2.9 ppm, due to coupling with the C-3 protons.

-

N-H Proton: The proton on the nitrogen atom is expected to appear as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are summarized below, based on available database information.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~147.5 | C-7 |

| ~147.3 | C-8 |

| ~127.0 | C-8a |

| ~126.5 | C-4a |

| ~111.5 | C-6 |

| ~109.5 | C-5 |

| ~56.0 | 7-OCH₃ |

| ~55.8 | 8-OCH₃ |

| ~47.5 | C-1 |

| ~43.5 | C-3 |

| ~28.0 | C-4 |

-

Aromatic Carbons: The quaternary carbons C-7 and C-8 bearing the methoxy groups are the most downfield of the aromatic signals, appearing around δ 147 ppm. The other quaternary carbons, C-4a and C-8a, will be found around δ 126-127 ppm. The protonated aromatic carbons, C-5 and C-6, will be located further upfield, around δ 109-112 ppm.

-

Methoxy Carbons: The carbons of the two methoxy groups will have characteristic signals in the region of δ 55-56 ppm.

-

Aliphatic Carbons: The C-1 carbon, being adjacent to the nitrogen and the aromatic ring, is the most downfield of the aliphatic carbons, appearing around δ 47.5 ppm. The C-3 carbon, also adjacent to the nitrogen, is found around δ 43.5 ppm. The C-4 carbon is the most upfield, appearing around δ 28.0 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, broad | N-H stretch (secondary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium to strong | Aliphatic C-H stretch |

| 1580-1620 | Medium | Aromatic C=C stretch |

| 1450-1500 | Medium | Aromatic C=C stretch |

| 1200-1300 | Strong | Aryl-O stretch (asymmetric) |

| 1000-1100 | Strong | Aryl-O stretch (symmetric) |

-

N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The broadness is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to characteristic absorptions in the 1450-1620 cm⁻¹ region.

-

C-O Stretches: The two methoxy groups will exhibit strong C-O stretching bands. The asymmetric stretch is expected around 1200-1300 cm⁻¹, and the symmetric stretch will be in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 193, corresponding to its molecular weight. The fragmentation of this class of compounds is often characterized by the cleavage of the bonds beta to the nitrogen atom and the aromatic ring.

Table 4: Predicted Mass Spectral Data for this compound

| m/z | Proposed Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 178 | [M - CH₃]⁺ |

| 164 | [M - CH₂NH]⁺ |

| 150 | [M - CH₃ - CO]⁺ |

| 135 | [M - C₂H₄N - CH₃]⁺ |

A plausible fragmentation pathway is initiated by the loss of a methyl group from one of the methoxy substituents, leading to a stable ion at m/z 178. Another characteristic fragmentation is the benzylic cleavage, resulting in the loss of the CH₂NH₂ moiety and the formation of a tropylium-like ion.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution. For ¹³C NMR, a proton-decoupled sequence should be used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals in the ¹H NMR spectrum.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For EI, a direct insertion probe can be used for solid samples, or the sample can be introduced via a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound provides a wealth of structural information that is indispensable for its characterization. By carefully interpreting the data from NMR, IR, and MS, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide has provided a detailed overview of the expected spectroscopic features and the experimental considerations necessary for obtaining high-quality data. The principles and methodologies outlined herein are not only applicable to the title compound but can also be extended to the analysis of other related heterocyclic systems, thereby serving as a valuable resource for the scientific community.

References

-

SpectraBase. (n.d.). 7,8-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline. John Wiley & Sons, Inc. Retrieved from [Link]

-

Fitsev, I. M., et al. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Butlerov Communications, 44(10), 83-87. Retrieved from [Link]

-

Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Institute of Standards and Technology. Retrieved from [Link]

"7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" physical and chemical properties

An In-depth Technical Guide to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with practical insights into the compound's synthesis, reactivity, and biological significance.

Molecular Identity and Structure

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with two methoxy groups on the benzene ring. This scaffold is a key structural motif in a wide range of natural products and pharmacologically active molecules.[1]

-

IUPAC Name: this compound

-

Synonyms: Lemaireocereine

-

CAS Number: 52759-08-7[2]

-

Molecular Formula: C₁₁H₁₅NO₂

The hydrochloride salt of this compound is also commonly used and has the CAS Number 15365-56-7.[5]

Physicochemical Properties

The physical properties of this compound are summarized below. It is important to distinguish these from its more commonly documented isomer, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

| Property | Value | Source |

| Appearance | Solid (form may vary) | General Knowledge |

| Melting Point | Data not consistently available for the free base. The related 6,7-dimethoxy isomer's hydrochloride salt melts at 260-265 °C.[6] | [6] |

| Boiling Point | Data not specified. | |

| Solubility | The related 6,7-dimethoxy isomer's hydrochloride salt is soluble in 1N NaOH in methanol (25 mg/mL).[6] | [6] |

Elucidation of Structure: Spectral Data

Structural confirmation relies on a combination of spectroscopic techniques. The following data are characteristic of the this compound structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to two aromatic protons (singlets or doublets), two methoxy group singlets (~3.8 ppm), and three methylene group signals (triplets or multiplets) for the C1, C3, and C4 positions of the tetrahydroisoquinoline ring. An NH proton signal will also be present.[7] |

| ¹³C NMR | Expected signals include two distinct methoxy carbons (~56 ppm), aromatic carbons (some quaternary, some protonated), and aliphatic carbons for the C1, C3, and C4 positions.[3][7] |

| Mass Spec. | The electron ionization (EI) mass spectrum will show a molecular ion peak (M+) at m/z 193. Key fragmentation would involve the loss of groups adjacent to the nitrogen, leading to characteristic daughter ions.[3] |

| IR Spec. | Characteristic peaks include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and strong C-O ether stretching (~1200-1260 cm⁻¹).[8] |

Chemical Synthesis and Reactivity

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established area of organic chemistry, providing a robust foundation for producing derivatives like the 7,8-dimethoxy analog.

Core Synthesis Strategies

Two classical methods dominate the synthesis of the THIQ core: the Pictet-Spengler and Bischler-Napieralski reactions.[1]

-

Pictet-Spengler Reaction: This is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by acid-catalyzed cyclization. It is a highly reliable method for creating the THIQ skeleton.[1]

-

Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced (e.g., with NaBH₄) to yield the final 1,2,3,4-tetrahydroisoquinoline.[1]

Caption: Pictet-Spengler reaction workflow.

Reactivity Profile

The chemical behavior of this compound is dictated by its primary functional groups: the secondary amine and the electron-rich aromatic ring.

-

Secondary Amine: The nitrogen atom is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and formation of Reissert compounds.[9] These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Aromatic Ring: The two methoxy groups are electron-donating and activate the aromatic ring towards electrophilic aromatic substitution. The substitution pattern is directed by the combined ortho- and para-directing effects of these groups.

Biological and Pharmacological Significance

The 1,2,3,4-tetrahydroisoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities.[10]

-

Natural Products: The THIQ nucleus is a core component of numerous isoquinoline alkaloids found in nature.[1][11]

-

Drug Development: Synthetic THIQ derivatives have been investigated for a wide array of therapeutic applications, including:

-

Anticancer Agents: Some derivatives have shown potential as inhibitors of enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[12]

-

Opioid Receptor Modulators: Specific substitutions on the THIQ scaffold can yield ligands with multifunctional profiles at opioid receptors, which are being explored for treating pain and addiction.[13]

-

Adrenergic Agents: Certain THIQ derivatives have been evaluated as beta-adrenoreceptor agents.[14]

-

Caption: Biological targets of the THIQ scaffold.

Standard Experimental Protocols

The following protocols provide standardized methods for the derivatization and analysis of this compound.

Protocol 1: General Procedure for N-Acylation

This protocol describes a standard method to acylate the secondary amine, a common first step in synthesizing analogs for biological screening.

Objective: To synthesize N-acyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Acyl chloride or acid anhydride (e.g., Benzoyl Chloride)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add 1.2 equivalents of triethylamine to the solution and stir for 5 minutes at room temperature.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add 1.1 equivalents of the desired acyl chloride dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography or recrystallization to yield the pure N-acylated product.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the compound for identity confirmation and purity assessment.

Objective: To obtain the mass spectrum and retention time of the title compound.

Instrumentation & Consumables:

-

Gas chromatograph coupled to a mass spectrometer (EI source)

-

Standard non-polar capillary column (e.g., DB-5ms or HP-5ms)

-

High-purity helium carrier gas

-

Sample vial with insert

-

Ethyl acetate or other suitable volatile solvent

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in ethyl acetate.

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the initial oven temperature to 100 °C.

-

Program the oven to ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Set the carrier gas (Helium) flow rate to ~1.0 mL/min.[7]

-

Set the MS transfer line temperature to 280 °C.

-

Set the ion source temperature to 230 °C.

-

Acquire data in scan mode over a mass range of m/z 40-500.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.[7]

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Record the retention time.

-

Analyze the mass spectrum of the peak, confirming the molecular ion (m/z 193) and comparing the fragmentation pattern to known spectra or theoretical fragmentation.

-

Caption: GC-MS characterization workflow.

References

- ChemNet. (n.d.). This compound hydrochloride.

- ChemicalBook. (2023). This compound.

- Sigma-Aldrich. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%.

- PubChem. (n.d.). 7,8-Dimethoxy-3,4-dihydroisoquinoline.

- Talukdar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.

- Singh, R., et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.

- Grochowski, J., & Serda, P. (1996).

- Gryglewicz, A., et al. (2023). Diastereoselective Synthesis of (–)

- Venkov, A. P., & Botev, I. I. (1993). A convenient procedure for the synthesis of 3,4-dihydroisoquinoline Reissert compounds. Heterocycles.

- Wiley SpectraBase. (n.d.). 7,8-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline.

- PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline.

- Gryglewicz, A., et al. (2023). Diastereoselective Synthesis of (-)

- Clark, M. J., et al. (2019). Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules.

- Osyanin, V. A., et al. (2011). Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds.

- Sigma-Aldrich. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 97%.

- Kuznetsov, A. Y., et al. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations.

- Al-Suwaidan, I. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry.

- Gryglewicz, A., et al. (2023). Diastereoselective Synthesis of (–)

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. This compound | 52759-08-7 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 15365-56-7 this compound hydrochloride this compound hydrochloride - CAS Database [chemnet.com]

- 6. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 97 2328-12-3 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 7,8-Dimethoxy-3,4-dihydroisoquinoline | C11H13NO2 | CID 156374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dl.ndl.go.jp [dl.ndl.go.jp]

- 10. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijstr.org [ijstr.org]

- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid from the Candelabra Cactus: A Technical Guide to the Discovery and History of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Abstract

This technical guide provides a comprehensive overview of the discovery, historical background, and synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a naturally occurring isoquinoline alkaloid. Initially identified in desert cacti, this compound, also known as lemaireocereine, stands at the intersection of natural product chemistry and neuroscientific research. We will traverse its journey from a botanical curiosity to a molecule of interest in the study of dopaminergic systems. This guide will detail the classical synthetic routes that unlocked the broader family of tetrahydroisoquinolines, providing historical context and detailed experimental protocols for researchers, scientists, and drug development professionals.

Discovery: A Tale of Two Cacti

The story of this compound does not begin in a laboratory, but in the arid landscapes of Mexico. This simple tetrahydroisoquinoline alkaloid was first isolated in 1980 from the majestic Mexican columnar cactus, Pachycereus weberi, also known as the Candelabra cactus.[1] Its discovery was part of a broader investigation into the rich chemical diversity of the Cactaceae family. A year later, its presence was also confirmed in Backebergia militaris, another rare Mexican cactus, solidifying its status as a recurring natural product within this plant family.[1]

Known by the trivial name lemaireocereine , its identification was a result of meticulous extraction and chromatographic separation of both phenolic and nonphenolic alkaloid fractions from the plant material.[1] The presence of such secondary metabolites in cacti is often linked to defense mechanisms against herbivores and adaptation to harsh environmental conditions.[1]

Table 1: Key Milestones in the Discovery of this compound

| Year | Milestone | Key Species | Significance |

| 1980 | First isolation and identification | Pachycereus weberi | Established the natural occurrence of the compound.[1] |

| 1981 | Confirmed presence in another species | Backebergia militaris | Demonstrated its distribution across different cactus genera.[1] |

| 1992 | First total synthesis achieved | N/A (Laboratory Synthesis) | Verified the molecular structure and enabled analog studies.[1] |

The Synthetic Conquest: From Natural Product to Laboratory Target

Following its isolation, the definitive confirmation of lemaireocereine's structure and the ability to produce it for further study necessitated a total synthesis. This was successfully achieved in 1992, employing a 10-step synthetic sequence that yielded the target molecule in a 22% overall yield.[1] This accomplishment not only unequivocally verified the structure of the natural product but also opened the door for the synthesis of analogs and further investigation into its biological properties.[1]

The synthesis of the broader class of tetrahydroisoquinolines, however, has a much deeper history, rooted in the foundational reactions of organic chemistry. Two particular methods, the Pictet-Spengler and Bischler-Napieralski reactions, stand as pillars of isoquinoline alkaloid synthesis.

The Pictet-Spengler Reaction: A Classic Cyclization

The Pictet-Spengler reaction, first described in 1911, is a cornerstone for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.

Experimental Protocol: Generalized Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

Objective: To synthesize a 1-substituted-1,2,3,4-tetrahydroisoquinoline from a phenylethylamine and an aldehyde.

Materials:

-

β-Phenylethylamine derivative (1.0 eq)

-

Aldehyde (1.1 eq)

-

Solvent (e.g., Toluene, Dichloromethane)

-

Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-phenylethylamine derivative in the chosen solvent.

-

Aldehyde Addition: Add the aldehyde to the solution and stir the mixture at room temperature for 30 minutes.

-

Acid Catalysis: Add the acid catalyst (e.g., TFA, 1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.

The elegance of the Pictet-Spengler reaction lies in its biomimetic nature, mimicking the biosynthetic pathways of many isoquinoline alkaloids in plants.

Caption: Generalized workflow of the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction: An Alternative Route

Discovered in 1893, the Bischler-Napieralski reaction provides another powerful method for the synthesis of isoquinoline derivatives. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.

Experimental Protocol: Generalized Bischler-Napieralski Synthesis

Objective: To synthesize a 1-substituted-1,2,3,4-tetrahydroisoquinoline from a β-arylethylamide.

Materials:

-

β-Arylethylamide (1.0 eq)

-

Dehydrating agent (e.g., POCl₃) (2-3 eq)

-

Solvent (e.g., Acetonitrile, Toluene)

-

Reducing agent (e.g., Sodium borohydride)

-

Methanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Amide Dissolution: In a round-bottom flask, dissolve the β-arylethylamide in the chosen solvent.

-

Cyclization: Cool the solution in an ice bath and slowly add the dehydrating agent (e.g., POCl₃). Allow the reaction to warm to room temperature and then heat to reflux.

-

Reaction Monitoring: Monitor the formation of the dihydroisoquinoline intermediate by TLC.

-

Quenching and Basification: After completion, carefully quench the reaction by pouring it onto crushed ice. Basify the solution with a strong base (e.g., concentrated ammonium hydroxide).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise.

-

Final Work-up: After the reduction is complete (monitored by TLC), remove the methanol under reduced pressure. Add water and extract with an organic solvent.

-

Purification: Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield the final tetrahydroisoquinoline.

Caption: Key stages of the Bischler-Napieralski synthesis.

Historical and Scientific Context: The Link to Neurochemistry

The interest in tetrahydroisoquinolines, including the 7,8-dimethoxy substituted variant, extends beyond their synthetic challenges. These compounds bear a structural resemblance to endogenous neurochemicals and have been implicated in the biochemistry of the brain. Seminal investigations explored the possibility of "mammalian alkaloid biosynthesis," where catecholamines could undergo Pictet-Spengler-type condensations with aldehydes to form tetrahydroisoquinoline alkaloids within the body.

This line of inquiry gained particular traction in the context of Parkinson's disease. The structural similarity of some tetrahydroisoquinolines to dopamine and their potential formation from its metabolites led to hypotheses about their role in the neurodegenerative processes of this disorder. While the precise role of endogenous alkaloids like this compound in neurodegeneration remains an active area of research, their discovery and synthesis have provided valuable tools for neuropharmacological studies.

Conclusion

From its origins as a cryptic alkaloid in Mexican cacti to its synthesis in the laboratory, this compound (lemaireocereine) encapsulates a fascinating journey of chemical discovery. Its history is intertwined with the development of powerful synthetic methodologies that have enabled the construction of a vast array of complex isoquinoline alkaloids. For researchers in natural product synthesis and medicinal chemistry, the story of this seemingly simple molecule serves as a reminder of the intricate connections between the natural world and the foundations of modern organic chemistry, and its potential continued relevance in understanding complex neurological diseases.

References

- Grokipedia. (2026, January 7). Lemaireocereine.

Sources

The 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The "Privileged Scaffold" Concept

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds active against a wide range of biological targets. These recurring motifs are termed "privileged structures".[1] The term, first introduced by Evans in 1988, describes molecular scaffolds that are not only capable of binding to multiple, distinct receptors with high affinity but are also amenable to chemical modifications that allow for the fine-tuning of their biological activity.[1] These scaffolds often mimic the structural motifs found in natural products, which have been pre-validated by evolution for biological relevance.[2] Their utility in drug discovery is immense, providing a robust starting point for the design of compound libraries, thereby increasing the efficiency and success rate of screening campaigns.[1][3]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent member of this exclusive class of privileged scaffolds.[4][5] Found in a vast array of alkaloids and synthetic compounds, the THIQ nucleus is associated with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and neurological effects.[6][7] This guide focuses on a specific, highly valuable variant of this scaffold: 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline . The strategic placement of two methoxy groups on the aromatic ring significantly influences the molecule's electronic properties and conformational flexibility, pre-organizing it for interaction with various biological targets and making it a particularly fruitful starting point for drug development.

Core Synthesis: Constructing the 7,8-Dimethoxy-THIQ Nucleus

The construction of the tetrahydroisoquinoline skeleton is a well-established field in organic synthesis, with two primary name reactions reigning supreme: the Pictet-Spengler and the Bischler-Napieralski reactions. The choice between these routes depends on the desired substitution pattern and the available starting materials.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8] The electron-donating nature of the methoxy groups at the 7 and 8 positions (corresponding to the 3 and 4 positions of the starting phenethylamine) activates the aromatic ring, facilitating the crucial electrophilic aromatic substitution step.[9][10]

The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion is subsequently attacked by the electron-rich aromatic ring to forge the new heterocyclic ring.[11][12]

Caption: Pictet-Spengler Reaction Workflow.

-

Reactant Dissolution: Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).

-

Aldehyde Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.

-

Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl), 0.1-1.0 eq) to the mixture.

-

Reaction Monitoring: Stir the reaction at a temperature ranging from ambient to reflux, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction offers an alternative route, particularly for the synthesis of 3,4-dihydroisoquinolines, which can then be readily reduced to the corresponding tetrahydroisoquinolines.[13][14] This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[14][15]

The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is a powerful electrophile that undergoes cyclization onto the electron-rich aromatic ring.[13][14] The initial product is a 3,4-dihydroisoquinoline, which requires a subsequent reduction step to yield the saturated THIQ core.[16]

Caption: Bischler-Napieralski Reaction Workflow.

-

Amide Formation: Synthesize the starting N-acyl-β-phenylethylamide by reacting 3,4-dimethoxyphenethylamine with the appropriate acyl chloride or carboxylic acid (using a coupling agent like DCC or EDC).

-

Cyclization: Dissolve the amide in a suitable solvent (e.g., acetonitrile or toluene). Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-5 eq) and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS.

-

Work-up (Cyclization): After completion, cool the reaction and carefully pour it onto crushed ice. Basify the mixture with a strong base (e.g., concentrated ammonium hydroxide or NaOH) and extract with an organic solvent.

-

Reduction: Dissolve the crude 3,4-dihydroisoquinoline intermediate in a protic solvent like methanol or ethanol. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise at 0°C.

-

Final Work-up and Purification: Once the reduction is complete, quench the reaction with water, and remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Dry, concentrate, and purify the final product by column chromatography.

Therapeutic Applications of the 7,8-Dimethoxy-THIQ Scaffold

The rigid, three-dimensional structure of the 7,8-dimethoxy-THIQ core, combined with its hydrogen bond accepting methoxy groups and the basic nitrogen atom, allows it to interact with a wide variety of biological macromolecules. This has led to its exploration in numerous therapeutic areas.

Central Nervous System (CNS) Disorders: Dopamine Receptor Modulation

The structural resemblance of the tetrahydroisoquinoline core to dopamine has made it a classic pharmacophore for targeting dopamine receptors. Derivatives of the 7,8-dimethoxy-THIQ scaffold have been investigated as potent and selective ligands for dopamine D2 and D3 receptors, which are implicated in conditions like schizophrenia, Parkinson's disease, and addiction.[17][18][19]

For instance, modifications at the N-2 position with various aryl-alkyl linkers have yielded compounds with high D3 receptor affinity and selectivity over the D2 receptor.[18][20] Docking studies have revealed that the 7,8-dimethoxy-THIQ moiety typically occupies the orthosteric binding pocket, with the methoxy groups forming key interactions.[17][19] One study highlighted that a related 6-methoxy-7-hydroxy-THIQ motif showed enhanced D3 receptor affinity compared to the 6,7-dimethoxy analogue, suggesting the importance of hydrogen bonding at this position.[17]

| Compound Class | Target(s) | Key Structural Features | Reported Activity | Reference(s) |